molecular formula C11H14N2O4S B1203890 3-(Cystein-S-yl)paracetamol CAS No. 53446-10-9

3-(Cystein-S-yl)paracetamol

Cat. No. B1203890
CAS RN: 53446-10-9
M. Wt: 270.31 g/mol
InChI Key: LLHICPSCVFRWDT-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Cystein-S-yl)paracetamol and its analogues often involves modifications to the paracetamol structure to introduce a cysteine residue. These modifications can influence the compound's pharmacological and toxicological properties significantly. Research indicates that electron-donating and electron-withdrawing substituents on the phenolic hydroxyl group of paracetamol analogues can substantially alter their oxidative potential and, by extension, their biological activity and toxicity (Bessems et al., 1995).

Molecular Structure Analysis

The molecular structure of 3-(Cystein-S-yl)paracetamol, characterized by the presence of a cysteine moiety, significantly influences its interaction with biological systems. Studies employing NMR spectroscopy and single-crystal XRD have been pivotal in elucidating the structural attributes of paracetamol derivatives, providing insights into their molecular configurations and potential reactivity patterns (Anitha et al., 2015).

Chemical Reactions and Properties

The introduction of a cysteine residue into paracetamol to form 3-(Cystein-S-yl)paracetamol results in unique chemical reactivity, especially in terms of its interaction with reactive oxygen species and its potential for forming specific adducts in biological systems. This modification can lead to distinct biochemical pathways compared to paracetamol, influencing the compound's overall pharmacodynamics and pharmacokinetics (Pumford et al., 1989).

Scientific Research Applications

  • Electrochemical Sensor for Paracetamol Detection : A novel sensor based on Au-reduced graphene oxide (Au-rGO) nanocomposite decorated with poly(L-cysteine) has been developed for the determination of paracetamol. This sensor demonstrates good sensitivity and rapid detection capability in real samples, highlighting the importance of cysteine in the detection of paracetamol (Zhang et al., 2020).

  • Renal Protection from Paracetamol-induced Toxicity : Chrysin, a natural flavonoid, has been found to protect rat kidneys from paracetamol-induced oxidative stress, inflammation, apoptosis, and autophagy. The study demonstrates that compounds targeting paracetamol metabolism can have therapeutic potential in preventing organ damage (Kandemir et al., 2017).

  • Mechanisms of Paracetamol Action and Toxicity : Paracetamol (acetaminophen) is widely used for treating pain and fever in children. Its toxic metabolite, N-acetyl-p-benzo-quinone imine (NAPQI), can bind to cysteine groups on proteins, forming paracetamol-protein adducts in the liver. This underscores the importance of understanding paracetamol's metabolic pathways, including the role of cysteine conjugates, in clinical practice (Marzuillo et al., 2014).

  • Paracetamol Metabolism in Overdosage : Studies on paracetamol metabolism following overdosage highlight the significance of cysteine and mercapturic acid conjugates. Understanding these metabolic pathways is crucial for managing paracetamol toxicity (Howie et al., 1977).

  • Clinical Pharmacokinetics of Paracetamol : Research on paracetamol's pharmacokinetics indicates that a minor fraction of the drug is converted to a highly reactive metabolite, which is inactivated with reduced glutathione and excreted as cysteine and mercapturic acid conjugates. This information is vital for understanding the drug's safety profile in therapeutic doses (Forrest et al., 1982).

properties

IUPAC Name

(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHICPSCVFRWDT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201608
Record name 3-(Cystein-S-yl)paracetamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cystein-S-yl)paracetamol

CAS RN

53446-10-9
Record name Paracetamol-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53446-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cystein-S-yl)paracetamol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053446109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Cystein-S-yl)paracetamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYSTEINYLACETAMINOPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2X58Y8BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(Cystein-S-yl)acetaminophen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JGM Bessems, NPE Vermeulen - Critical reviews in toxicology, 2001 - Taylor & Francis
An overview is presented on the molecular aspects of toxicity due to paracetamol (acetaminophen) and structural analogues. The emphasis is on four main topics, that is, bioactivation, …
Number of citations: 963 www.tandfonline.com
NPE Vermeulen, JGM Bessems… - Drug metabolism …, 1992 - Taylor & Francis
Paracetamol (N-acetyl-p-aminophenoi, Fig. I), also known as acetaminophen. was first described as an analgesic and antipyretic agent by Von Mering in 1893 [l]. In the 1940s Brodie …
Number of citations: 469 www.tandfonline.com
CRH Cormack, S Sudan, R Addison… - Pediatric …, 2006 - Wiley Online Library
Background: The aim of our study was to measure the serum paracetamol concentrations achieved following a single rectal loading dose of 40 mg·kg −1 in children with chronic liver …
Number of citations: 11 onlinelibrary.wiley.com
AEKB El-Sayed, WM Aboulthana, AM El-Feky… - Molecular biology …, 2018 - Springer
Paracetamol is the most commonly used analgesic-antipyretic drugs. Its excess use causes an acute hepatotoxicity. It is well known that the Bacillariophyta alga Amphora coffeaeformis …
Number of citations: 37 link.springer.com
PJ BHARALİ, SK BORDOLOİ… - … on Medicinal and …, 2023 - dergipark.org.tr
Hepatoprotective drugs are not available for use in modern medicine and different parts of medicinal plants like Neem (Azadirachta indica) are used as hepatoprotectants in traditional …
Number of citations: 0 dergipark.org.tr
S Wang, W Li, J Yang, Z Yang, C Yang… - Current Drug …, 2020 - ingentaconnect.com
The clinical application of herbal medicines is increasing, but there is still a lack of comprehensive safety data and in-depth research into mechanisms of action. The composition of …
Number of citations: 10 www.ingentaconnect.com
TYK Chan - 2000 - search.proquest.com
Poisoning is an important health problem in Hong Kong. Poisoning accounts for almost 5,000 hospital admissions each year, with an in-hospital mortality of 34%. It is also an important …
Number of citations: 3 search.proquest.com
HE Poulsen, DW Roberts, RW Benson… - Journal of …, 1991 - Elsevier
Number of citations: 0
F Huq
Number of citations: 0

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